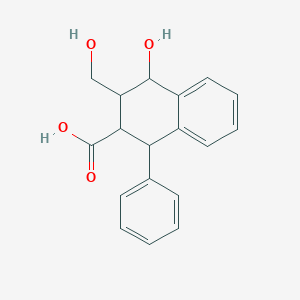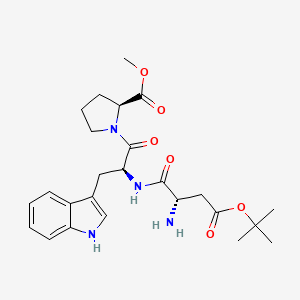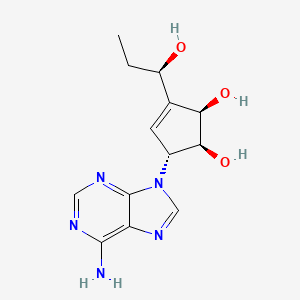
4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-hydroxy-3-(hydroxyméthyl)-1-phényl-1,2,3,4-tétrahydronaphtalène-2-carboxylique est un composé organique complexe avec une structure unique qui comprend un noyau tétrahydronaphtalène, un groupe phényle et plusieurs groupes fonctionnels hydroxyle et carboxyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-hydroxy-3-(hydroxyméthyl)-1-phényl-1,2,3,4-tétrahydronaphtalène-2-carboxylique peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de couplage de Suzuki–Miyaura, qui est largement utilisée pour former des liaisons carbone-carbone. Cette réaction utilise généralement des catalyseurs de palladium et des réactifs de bore dans des conditions douces . Une autre approche implique la méthode de synthèse en un seul pot, qui peut rationaliser le processus en combinant plusieurs étapes de réaction en une seule procédure .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse pour la scalabilité et la rentabilité. Cela comprend la sélection de catalyseurs, de solvants et de conditions de réaction appropriés pour maximiser le rendement et minimiser les sous-produits. L’utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut encore améliorer l’efficacité de la production industrielle.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-hydroxy-3-(hydroxyméthyl)-1-phényl-1,2,3,4-tétrahydronaphtalène-2-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir les groupes hydroxyle en groupes carbonyle en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir les groupes carbonyle en groupes hydroxyle, en employant généralement des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Les réactions de substitution nucléophile peuvent introduire de nouveaux groupes fonctionnels dans la molécule, en utilisant des réactifs tels que les halogénoalcanes ou les sulfonates.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Nucléophiles : Halogénoalcanes, sulfonates.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation des groupes hydroxyle peut produire des cétones ou des aldéhydes, tandis que la réduction peut régénérer les groupes hydroxyle d’origine.
Applications de la recherche scientifique
L’acide 4-hydroxy-3-(hydroxyméthyl)-1-phényl-1,2,3,4-tétrahydronaphtalène-2-carboxylique présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son activité biologique potentielle, y compris ses propriétés antioxydantes et anti-inflammatoires.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Applications De Recherche Scientifique
4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-hydroxy-3-(hydroxyméthyl)-1-phényl-1,2,3,4-tétrahydronaphtalène-2-carboxylique implique son interaction avec des cibles moléculaires et des voies au sein des systèmes biologiques. Ce composé peut exercer ses effets en modulant l’activité enzymatique, en modifiant l’expression génétique ou en interagissant avec les récepteurs cellulaires. Les voies spécifiques impliquées peuvent varier en fonction du contexte et de l’application .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-(4-hydroxy-3-méthoxyphényl)propanoïque : Connu pour ses propriétés antioxydantes et anti-inflammatoires.
Acide 4-hydroxy-3-méthoxycinnamique : Un dérivé de l’acide hydroxycinnamique présentant des activités biologiques similaires.
Unicité
L’acide 4-hydroxy-3-(hydroxyméthyl)-1-phényl-1,2,3,4-tétrahydronaphtalène-2-carboxylique est unique en raison de son noyau tétrahydronaphtalène, qui lui confère des propriétés chimiques et physiques distinctes. Cette caractéristique structurelle le différencie des autres composés similaires et contribue à ses applications spécifiques dans divers domaines.
Propriétés
Numéro CAS |
6271-69-8 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
4-hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H18O4/c19-10-14-16(18(21)22)15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17(14)20/h1-9,14-17,19-20H,10H2,(H,21,22) |
Clé InChI |
RAESRZQFJCRAIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(C(C3=CC=CC=C23)O)CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate](/img/structure/B11833938.png)


![7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B11833950.png)





![(8S,9S,10R,13S,14S,17S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11833998.png)

